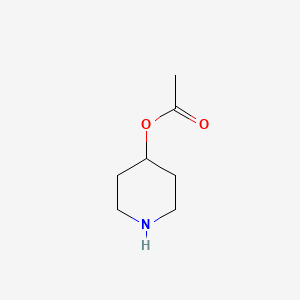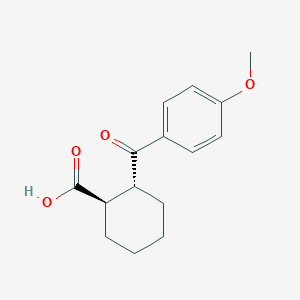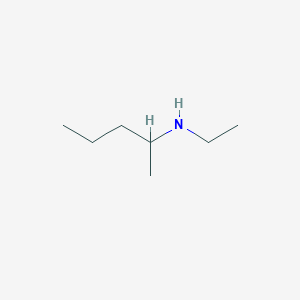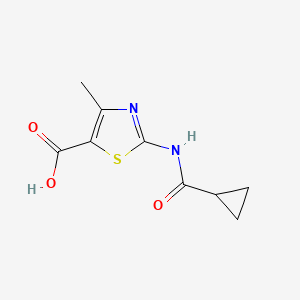
2-(环丙烷羰基氨基)-4-甲基-噻唑-5-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups, including a cyclopropanecarbonyl group, an amino group, a thiazole ring, and a carboxylic acid group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyclopropanecarbonyl group could potentially be introduced through a reaction with cyclopropanecarboxamide . The thiazole ring could be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the thiazole ring would likely introduce some rigidity into the structure, while the carboxylic acid group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The amino group could participate in reactions with carbonyl compounds to form imines or enamines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase its solubility in water, while the cyclopropanecarbonyl group could influence its reactivity .科学研究应用
受限杂环 γ-氨基酸的合成
2-(环丙烷羰基氨基)-4-甲基-噻唑-5-羧酸及其衍生物在受限杂环 γ-氨基酸的合成中发挥着重要作用。由于其独特的噻唑环结构,这些化合物充当二级蛋白质结构的模拟物,包括螺旋、β-折叠、转角和 β-发夹。已建立一种通用的化学途径来合成正交保护的 4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC),为在 γ-氨基酸的 γ-碳原子或噻唑核心中引入各种侧链提供了一种灵活的方法 (Mathieu 等人,2015)。
抗菌研究
2-(环丙烷羰基氨基)-4-甲基-噻唑-5-羧酸衍生物的结构多功能性已在抗菌研究中得到探索。由各种反应合成的新的衍生物表现出显着的抗菌特性,表明它们在开发新型抗菌剂中的潜在应用 (Dulaimy 等人,2017)。
荧光材料的开发
另一项创新应用涉及从生物质衍生的化合物和天然氨基酸(包括 2-(环丙烷羰基氨基)-4-甲基-噻唑-5-羧酸的衍生物)合成荧光材料。此过程涉及用于扩展 π 共轭的交叉偶联反应,从而产生具有强光致发光的化合物,这可能在各种科学和工业应用中很有用 (Tanaka 等人,2015)。
杀菌和抗病毒活性
此外,2-氨基-1,3-噻唑-4-羧酸的新型衍生物显示出有希望的杀菌和抗病毒活性。一些化合物对几种受试真菌表现出超过 50% 的活性,并对烟草花叶病毒 (TMV) 表现出有效的控制,突显了在农业及其他领域应对真菌和病毒威胁的新策略 (Fengyun 等人,2015)。
作用机制
Target of Action
A structurally similar compound, known as lumacaftor, acts as a chaperone during protein folding and increases the number of cftr proteins that are trafficked to the cell surface .
Mode of Action
It is known that similar compounds interact with their targets by binding to them, which can result in changes in the target’s function .
Biochemical Pathways
Amino acids, which have a similar structure, are involved in numerous biochemical pathways, including protein synthesis .
Pharmacokinetics
Similar compounds like cilastatin, an inhibitor of renal dehydropeptidase, are used to prevent the degradation of certain antibiotics .
Result of Action
Similar compounds can have a variety of effects, such as preventing the degradation of certain antibiotics, thereby enhancing their effectiveness .
Action Environment
It is known that the environment can significantly influence the action of similar compounds .
安全和危害
生化分析
Biochemical Properties
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The compound’s interaction with enzymes such as cyclopropanecarboxamide and other related biomolecules highlights its potential as a biochemical tool for studying enzyme inhibition and metabolic regulation .
Cellular Effects
The effects of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function. Additionally, it has been observed to impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, ultimately affecting cellular function. The compound’s ability to inhibit enzymes involved in metabolic pathways underscores its potential as a tool for studying enzyme regulation and metabolic control .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause lasting changes in cellular function .
Dosage Effects in Animal Models
The effects of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. The compound’s impact on metabolic flux and metabolite levels has been studied extensively, revealing its potential to modulate metabolic pathways and influence overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid within cells and tissues are essential for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is a critical factor in its biochemical activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. Its localization within these subcellular structures affects its interaction with biomolecules and its overall function .
属性
IUPAC Name |
2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJLDHNDACXKO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
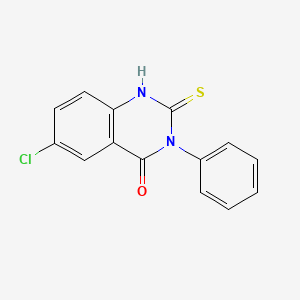
![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

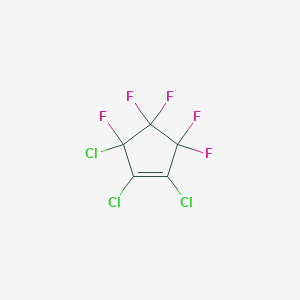
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)


![Thieno[3,2-f:4,5-f]bis[1]benzothiophene](/img/structure/B1353139.png)
